trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid
Overview
Description
trans-4’-Pentyl-(1,1’-bicyclohexyl)-4-carboxylic acid is an organic compound with a complex structure, characterized by the presence of a bicyclohexyl core with a pentyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4’-Pentyl-(1,1’-bicyclohexyl)-4-carboxylic acid typically involves the following steps:
Formation of the bicyclohexyl core: This can be achieved through a Diels-Alder reaction between cyclohexene and a suitable dienophile.
Introduction of the pentyl group: The pentyl group can be introduced via a Grignard reaction, where pentyl magnesium bromide reacts with the bicyclohexyl core.
Industrial Production Methods: In an industrial setting, the production of trans-4’-Pentyl-(1,1’-bicyclohexyl)-4-carboxylic acid may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pentyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Substitution: The bicyclohexyl core can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions can be carried out using halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
trans-4’-Pentyl-(1,1’-bicyclohexyl)-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of trans-4’-Pentyl-(1,1’-bicyclohexyl)-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their activity and function. The bicyclohexyl core provides structural stability and enhances the compound’s binding affinity to its targets.
Comparison with Similar Compounds
- trans-4’-Pentyl-(1,1’-bicyclohexyl)-4-carbonitrile
- trans-4’-Pentyl-(1,1’-bicyclohexyl)-4-trifluoromethyl
Comparison:
- Structural Differences: While these compounds share a similar bicyclohexyl core, they differ in the functional groups attached (e.g., carboxylic acid vs. carbonitrile vs. trifluoromethyl).
- Chemical Properties: The presence of different functional groups affects their reactivity and chemical behavior. For example, the carboxylic acid group in trans-4’-Pentyl-(1,1’-bicyclohexyl)-4-carboxylic acid makes it more acidic compared to its carbonitrile and trifluoromethyl counterparts.
- Applications: Each compound has unique applications based on its chemical properties. The carboxylic acid derivative is more suited for applications requiring acidic functionality, while the carbonitrile and trifluoromethyl derivatives may be preferred for their stability and electronic properties.
Biological Activity
trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid is an organic compound characterized by a bicyclohexyl core, a pentyl group, and a carboxylic acid functional group. Its unique structure contributes to its potential biological activities and interactions with various biomolecules, making it a subject of interest in medicinal chemistry and biological research.
The synthesis of this compound typically involves the following steps:
- Formation of the Bicyclohexyl Core : Achieved through a Diels-Alder reaction between cyclohexene and a suitable dienophile.
- Introduction of the Pentyl Group : This can be accomplished via a Grignard reaction, where pentyl magnesium bromide reacts with the bicyclohexyl core.
- Carboxylic Acid Functionalization : The carboxylic acid group is introduced through oxidation or other functionalization techniques.
The compound's molecular formula is , and it has notable physicochemical properties that influence its biological activity.
Property | Value |
---|---|
Molecular Weight | 288.45 g/mol |
Log P (octanol-water partition coefficient) | 4.79 |
Solubility | Moderate in organic solvents |
Acidic pKa | Approximately 5-6 |
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their activity and function. The bicyclohexyl core provides structural stability that enhances the compound’s binding affinity to its targets.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Anti-inflammatory Effects : Investigated for its potential to inhibit inflammatory pathways.
- Analgesic Properties : Explored for pain relief applications.
- CYP Enzyme Inhibition : Acts as an inhibitor for CYP2C9 and CYP2D6 enzymes, which are involved in drug metabolism .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Antioxidant Activity : A study compared various carboxylic acids and found that structural differences significantly influenced antioxidant capacity. While this compound was not the most potent antioxidant, it demonstrated moderate activity .
- Antimicrobial Properties : In vitro studies showed that this compound exhibited antimicrobial activity against certain bacterial strains, although the efficacy varied depending on the microbial strain tested .
- Cytotoxicity : The compound was assessed for cytotoxic effects on cancer cell lines. Results indicated a dose-dependent response, suggesting potential as a chemotherapeutic agent .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:
Compound | Structure Type | Biological Activity |
---|---|---|
trans-4-pentyl-trans-4’-trifluoromethyl-(1,1’-bicyclohexyl) | Trifluoromethyl derivative | Moderate anti-inflammatory |
trans-4’'-Pentyl-4-propyl-bicyclohexyl | Propyl derivative | Lower antimicrobial activity |
The presence of the carboxylic acid group in this compound contributes to its unique reactivity profile compared to these derivatives.
Properties
IUPAC Name |
4-(4-pentylcyclohexyl)cyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(13-11-16)18(19)20/h14-17H,2-13H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPANQODGRNWRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2CCC(CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00967609, DTXSID401186261 | |
Record name | 4'-Pentyl[1,1'-bi(cyclohexane)]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00967609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (trans,trans)-4′-Pentyl[1,1′-bicyclohexyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401186261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5309-12-6, 65355-33-1 | |
Record name | 4'-Pentyl[1,1'-bi(cyclohexane)]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00967609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (trans,trans)-4′-Pentyl[1,1′-bicyclohexyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401186261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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